Seco-pseudopteroxazole

Descripción

Contextualization within Marine Natural Products Research

The marine environment is a rich reservoir of unique chemical entities, many of which are not found in terrestrial organisms. Seco-pseudopteroxazole is a prime example of such a compound, having been isolated from the West Indian sea whip, a gorgonian coral named Pseudopterogorgia elisabethae. ebi.ac.uknih.gov Gorgonians and other marine invertebrates are known to produce a diverse array of secondary metabolites, often characterized by complex and novel molecular structures. researchgate.net These compounds are of great interest to chemists and pharmacologists as they can serve as leads for new drug development. The discovery of this compound and its relatives from P. elisabethae underscores the importance of marine ecosystems as a source for novel bioactive agents. ebi.ac.uknih.govgrantome.com

Significance as a Bioactive Diterpenoid Alkaloid

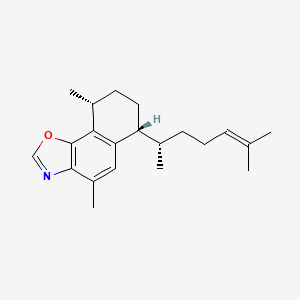

The significance of this compound stems from both its chemical classification and its biological function. As a diterpenoid alkaloid, its structure is derived from a twenty-carbon precursor and incorporates nitrogen atoms, a defining feature of alkaloids. Specifically, this compound is a diterpenoid that features an uncommon benzoxazole (B165842) moiety. ebi.ac.uknih.gov

Initial biological screening studies revealed that this compound exhibits notable bioactivity. ebi.ac.uknih.gov Research has demonstrated its capacity as an inhibitor of Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. nih.govscispace.com While its sibling compound, pseudopteroxazole (B1238132), shows potent inhibition, this compound demonstrates moderate to strong inhibitory activity against the pathogen. ebi.ac.uknih.gov This antimycobacterial property makes it a subject of interest in the search for new anti-tuberculosis agents. grantome.comscispace.com The unique structure and biological activity have also spurred efforts in the field of organic chemistry, leading to the successful total synthesis of this compound and related compounds. noaa.govnih.govmdpi.comnih.gov These synthetic achievements provide a reliable supply of the compound for further study and facilitate the creation of analogues to explore structure-activity relationships. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C21H29NO |

|---|---|

Peso molecular |

311.5 g/mol |

Nombre IUPAC |

(6R,9R)-4,9-dimethyl-6-[(2S)-6-methylhept-5-en-2-yl]-6,7,8,9-tetrahydrobenzo[g][1,3]benzoxazole |

InChI |

InChI=1S/C21H29NO/c1-13(2)7-6-8-14(3)17-10-9-15(4)19-18(17)11-16(5)20-21(19)23-12-22-20/h7,11-12,14-15,17H,6,8-10H2,1-5H3/t14-,15+,17+/m0/s1 |

Clave InChI |

HXPRVILAXUEVFC-ZMSDIMECSA-N |

SMILES isomérico |

C[C@@H]1CC[C@@H](C2=C1C3=C(C(=C2)C)N=CO3)[C@@H](C)CCC=C(C)C |

SMILES canónico |

CC1CCC(C2=C1C3=C(C(=C2)C)N=CO3)C(C)CCC=C(C)C |

Origen del producto |

United States |

Discovery and Isolation of Seco Pseudopteroxazole

Natural Occurrence and Marine Biological Sources

Seco-pseudopteroxazole is a naturally occurring compound found in a specific marine organism.

The primary and thus far only known natural source of this compound is the West Indian gorgonian coral, Pseudopterogorgia elisabethae. acs.orgnih.govebi.ac.uk This sea whip, a member of the phylum Cnidaria, is found in the Caribbean Sea, with collections for the initial isolation of the compound being made near San Andrés Island, Colombia. acs.org

This compound was identified during a screening program aimed at discovering novel antitubercular agents from marine organisms. acs.orgnih.gov It is classified as a diterpenoid alkaloid and is distinguished by the presence of an uncommon benzoxazole (B165842) functional group in its structure. acs.orgnih.govebi.ac.uk Research has shown that it is a minor constituent within the chemical profile of P. elisabethae. acs.orgresearchgate.net It was co-isolated with other related compounds, most notably pseudopteroxazole (B1238132), to which it is believed to be a logical biogenetic precursor. acs.org

| Feature | Description |

| Compound Name | This compound |

| Natural Source | Pseudopterogorgia elisabethae |

| Organism Type | West Indian Sea Whip (Gorgonian Coral) |

| Phylum | Cnidaria |

| Collection Location | Near San Andrés Island, Colombia acs.org |

| Chemical Class | Diterpenoid Alkaloid acs.orgnih.gov |

Methodologies for Isolation from Natural Matrices

The isolation of this compound from its natural source involves a series of extraction and purification steps.

The process begins with the collection of the marine organism, Pseudopterogorgia elisabethae. The initial extraction is typically performed using a nonpolar solvent, specifically hexane (B92381), to separate the organic compounds from the biological matrix. acs.orgresearchgate.net this compound, along with other diterpenoids, is found within these hexane extracts. researchgate.net

Following the initial extraction, a variety of chromatographic techniques are employed to separate the complex mixture of compounds. While the specific details of the full separation process for this compound are part of broader isolation schemes, the elucidation of its structure was heavily reliant on spectroscopic methods. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, including various two-dimensional techniques, was crucial in determining the precise structure of this previously undescribed diterpenoid. acs.orgnih.govebi.ac.uk

The isolation process yielded this compound as a minor component, indicating its relatively low abundance in the coral compared to other secondary metabolites. acs.org

| Step | Methodology |

| Initial Extraction | Extraction of Pseudopterogorgia elisabethae with hexane. acs.orgresearchgate.net |

| Purification | Chromatographic separation techniques. |

| Structure Elucidation | 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.govresearchgate.net |

Structural Elucidation and Stereochemical Assignment of Seco Pseudopteroxazole

Application of Advanced Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy was instrumental in piecing together the complex structure of seco-pseudopteroxazole. ebi.ac.ukresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provided the initial overview of the proton and carbon environments within the molecule. However, to establish the intricate connectivities, two-dimensional (2D) NMR experiments were essential. ipb.pt

A suite of 2D NMR experiments was employed to unambiguously assign the structure of this compound. ebi.ac.ukipb.pt

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment was used to identify proton-proton coupling networks, revealing adjacent protons within the molecular structure. This technique helps in tracing out the spin systems present in the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. This allows for the direct assignment of carbon signals based on the known proton assignments. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was critical in establishing long-range (two- and three-bond) correlations between protons and carbons. ipb.pt This technique was particularly useful for connecting different spin systems and for confirming the substitution pattern of the benzoxazole (B165842) ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. ipb.pt By observing cross-peaks between protons that are close in space but not necessarily scalar-coupled, the relative stereochemistry of the cyclohexane (B81311) ring could be determined. ipb.pt

Table 1: Representative NMR Data for this compound Analogs (Note: Specific data for this compound is not publicly detailed, the following table is a representation based on related compounds and techniques described.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| 1 | --- | --- | --- | --- |

| 2 | --- | --- | --- | --- |

| 3 | --- | --- | --- | --- |

| 4 | --- | --- | --- | --- |

| 5 | --- | --- | --- | --- |

| 6 | --- | --- | --- | --- |

| 7 | --- | --- | --- | --- |

| 8 | --- | --- | --- | --- |

| 9 | --- | --- | --- | --- |

| 10 | --- | --- | --- | --- |

| 11 | --- | --- | --- | --- |

| 12 | --- | --- | --- | --- |

| 13 | --- | --- | --- | --- |

| 14 | --- | --- | --- | --- |

| 15 | --- | --- | --- | --- |

| 16 | --- | --- | --- | --- |

| 17 | --- | --- | --- | --- |

| 18 | --- | --- | --- | --- |

| 19 | --- | --- | --- | --- |

| 20 | --- | --- | --- | --- |

Mass Spectrometry (MS) in Molecular Formula Determination

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the calculation of the elemental composition and the definitive molecular formula. datapdf.com For this compound, the molecular formula was determined to be C₂₁H₂₉NO. ebi.ac.uk

Table 2: Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₂₁H₃₀NO⁺ | 312.2322 | --- |

Assignment of Absolute and Relative Stereochemistry of this compound

The determination of the three-dimensional arrangement of atoms in this compound, its stereochemistry, is a critical aspect of its structural characterization. This involves establishing both the relative and absolute configuration of its stereocenters.

The relative stereochemistry, which describes the orientation of substituents relative to each other within the molecule, was primarily determined using NOESY NMR experiments. ipb.pt The observation of Nuclear Overhauser Effects (NOEs) between specific protons indicates their spatial proximity, allowing for the assignment of the relative configuration of the stereocenters in the cyclohexane ring. ipb.pt

The assignment of the absolute configuration, which defines the actual spatial arrangement of the atoms, often requires more advanced techniques or comparison with compounds of known chirality. ox.ac.uk While the initial reports focused on elucidating the planar structure and relative stereochemistry, subsequent synthetic efforts toward pseudopteroxazole (B1238132) and its analogs have been crucial in confirming and, in some cases, revising the initially proposed stereostructures. researchgate.netacs.org The absolute configuration of natural products is a complex task and is often a subject of revision. scielo.br

Biosynthetic Investigations of Seco Pseudopteroxazole

Proposed Biosynthetic Pathways of Related 1,3-Oxazole-Containing Alkaloids

The 1,3-oxazole motif is a recurring structural feature in a variety of marine natural products. nih.govnih.gov The biosynthesis of this heterocyclic ring is generally proposed to proceed through the cyclodehydration and subsequent oxidation of a precursor containing an N-acyl-α-amino acid or a similar amide-containing functionality. nih.gov

In the context of peptide-derived oxazoles, the pathway often involves the heterocyclization of serine or threonine residues within a peptide backbone. mdpi.com This process is catalyzed by specific enzymes that facilitate the formation of an oxazoline (B21484) intermediate, which is then oxidized to the aromatic oxazole (B20620) ring. mdpi.com While seco-pseudopteroxazole is not a peptide, a similar fundamental mechanism involving the condensation and cyclization of a nitrogen- and oxygen-containing precursor is likely at play for the formation of its oxazole moiety.

The general proposed biosynthetic pathway for 1,3-oxazoles often starts from two amino acids. nih.gov This involves a cyclodehydration and dehydrogenation process to form the oxazole ring. nih.gov This fundamental pathway provides a basis for understanding the formation of the oxazole ring in more complex molecules like this compound, where the precursors are not simple amino acids but rather more elaborate biosynthetic intermediates.

Identification of Biosynthetic Precursors and Enzymatic Steps

Direct biosynthetic studies on this compound are limited; however, its pathway is intricately linked to that of the pseudopterosins. Recent groundbreaking research has elucidated the key enzymatic steps in the formation of the shared diterpene core. acs.orgnih.gov

The biosynthesis is initiated by the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form the tricyclic hydrocarbon elisabethatriene (B1243429). nih.govoup.com This reaction is catalyzed by a specific terpene cyclase, elisabethatriene synthase (AeTPS). acs.org

Following the formation of the core carbon skeleton, a key multifunctional cytochrome P450 enzyme (AeCYP) plays a crucial role. acs.orgnih.gov This enzyme catalyzes a cascade of oxidative reactions, including an aromatization-dihydroxylation sequence, to convert elisabethatriene into the catechol core of the seco-pseudopterosins. acs.org This catechol intermediate is a critical branch point in the pathway.

For the biosynthesis of pseudopterosins, this catechol intermediate is subsequently glycosylated. In the case of this compound, it is proposed that the pathway diverges, and instead of glycosylation, a different series of reactions leads to the formation of the oxazole ring. The precise precursors and enzymes involved in this divergence are yet to be definitively identified but likely involve the incorporation of a nitrogen atom, possibly from an amino acid, followed by cyclization and oxidation to form the oxazole.

Table 1: Key Biosynthetic Intermediates and Enzymes in the Formation of the this compound Core

| Precursor/Intermediate | Enzyme | Product |

| Geranylgeranyl diphosphate (GGPP) | Elisabethatriene synthase (AeTPS) | Elisabethatriene |

| Elisabethatriene | Cytochrome P450 (AeCYP) | Seco-pseudopterosin catechol core |

This table outlines the initial steps in the biosynthesis of the shared diterpene skeleton of this compound and pseudopterosins.

Chemoenzymatic Approaches Related to Pseudopterosin Biosynthesis

The elucidation of the enzymatic machinery behind pseudopterosin biosynthesis provides a roadmap for developing chemoenzymatic strategies for the production of this compound and related compounds. nih.gov Chemoenzymatic synthesis combines the strengths of chemical synthesis and biocatalysis to create efficient and selective routes to complex molecules. rsc.orgnih.gov

A plausible chemoenzymatic approach to this compound would involve the biocatalytic production of the key diterpene intermediates. For instance, the terpene cyclase, elisabethatriene synthase, could be expressed in a microbial host such as E. coli or yeast to produce large quantities of elisabethatriene from a simple sugar feedstock. nih.gov

Subsequently, engineered cytochrome P450 enzymes could be employed for the specific oxidation and functionalization of the diterpene skeleton. rsc.org The ability of P450s to perform regio- and stereoselective C-H oxidations is a powerful tool in chemical synthesis. nih.gov By using a combination of different P450 enzymes, it may be possible to selectively hydroxylate the diterpene core to generate advanced intermediates.

The final construction of the oxazole ring could be achieved through chemical synthesis, starting from the biocatalytically produced diterpene core. This hybrid approach would leverage the efficiency of enzymes for the assembly of the complex carbon framework and the versatility of chemical methods for the installation of the heterocyclic moiety.

Table 2: Potential Chemoenzymatic Steps for this compound Synthesis

| Step | Method | Description |

| 1. Diterpene Core Synthesis | Biocatalysis | Microbial fermentation using engineered yeast or E. coli expressing elisabethatriene synthase to produce elisabethatriene. |

| 2. Diterpene Functionalization | Biocatalysis | Use of engineered cytochrome P450 monooxygenases for selective hydroxylation and aromatization of the elisabethatriene core. |

| 3. Oxazole Ring Formation | Chemical Synthesis | Chemical conversion of the functionalized diterpene intermediate to form the 1,3-oxazole ring. |

This table presents a hypothetical chemoenzymatic strategy for the synthesis of this compound.

Chemical Synthesis of Seco Pseudopteroxazole and Its Analogs

Total Synthesis Strategies for Seco-pseudopteroxazole

The total synthesis of this compound has been approached through various strategic disconnections, leading to both enantioselective and racemic preparations of the molecule. These syntheses often feature the collective production of related natural products, highlighting the efficiency of the developed routes.

Enantioselective Total Synthesis Approaches

Achieving stereocontrol is a central challenge in the synthesis of this compound. Researchers have devised several enantioselective strategies to construct the key stereocenters with high fidelity.

A notable approach involves a rhodium-catalyzed C–C/C–H activation cascade of 3-arylcyclopentanones. researchgate.netnih.govwiley.comnih.gov This method facilitates a rapid and enantioselective route to the polysubstituted tetrahydronaphthalene core of this compound and related diterpenoids. researchgate.netnih.govwiley.comnih.gov The Dong group, for instance, utilized this strategy to achieve collective and concise asymmetric syntheses of (+)-seco-pseudopteroxazole among other terpenoids. nih.govwiley.comnih.gov Their approach capitalizes on the easy preparation of 3-arylcyclopentanones in high enantioselectivity via asymmetric 1,4-addition, which then undergoes the key cascade reaction to form the C4-substituted α-tetralone core with controlled absolute stereochemistry. nih.gov

Another successful enantioselective synthesis was reported by Li and coworkers, who started from the chiral pool material (+)-isopulegol. thieme-connect.com This synthesis confirmed the absolute stereochemistry of the natural product. scribd.com Furthermore, the use of Carreira's asymmetric dual catalytic allylation has been demonstrated as an effective method for establishing the two original stereocenters with excellent enantioselectivity and good diastereoselectivity, showcasing its potential for accessing various diastereoisomers. researchgate.netnih.gov

The total synthesis of 1-epi-seco-pseudopteroxazole was also accomplished in 17 steps, featuring an asymmetric reduction of a trisubstituted alkene as a key step to introduce chirality. umsystem.edu

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies have proven effective in the synthesis of this compound and its analogs, allowing for the efficient assembly of the complex molecular framework.

A divergent approach developed by the Dong group enabled the synthesis of a diverse range of serrulatane and amphilectane diterpenoids, including (+)-seco-pseudopteroxazole, from a common intermediate. mdpi.comnih.govresearchgate.net This strategy employed a Rhodium-catalyzed C-C/C-H cascade reaction to construct the shared α-tetralone skeleton, demonstrating the power of this method in rapidly accessing multiple natural products. mdpi.comnih.govresearchgate.net From a common advanced intermediate, (+)-seco-pseudopteroxazole was synthesized through deprotection and a one-pot oxidative oxazole (B20620) formation. mdpi.comnih.gov

Li's collective total synthesis of ileabethoxazole, pseudopteroxazole (B1238132), and this compound also exemplifies a divergent strategy. noaa.govnih.gov A key fully substituted arene, assembled via a 6π electrocyclization/aromatization sequence, served as an advanced common intermediate from which all three natural products could be accessed. noaa.govnih.gov A straightforward side-chain elongation from this intermediate delivered this compound. noaa.govnih.gov

A convergent strategy was highlighted in the asymmetric total synthesis of six napelline-type C20-diterpenoid alkaloids, which utilized a diastereoselective intermolecular Cu-mediated conjugate addition to couple two fragments. mdpi.comnih.gov While not directly targeting this compound, this approach showcases a powerful convergent methodology applicable to related complex natural products.

Key Methodological Advances Utilized in this compound Synthesis

The pursuit of this compound has spurred the application and development of powerful synthetic methods. Cascade reactions, electrocyclizations, and radical cyclizations have been instrumental in achieving efficient and elegant constructions of the target molecule.

Cascade Reactions (e.g., Alkyne Carbopalladation/Stille Reaction Cascade, Rhodium-catalyzed C-C/C-H Activation Cascade)

Cascade reactions, which involve two or more bond-forming events in a single operation, have been pivotal in streamlining the synthesis of this compound.

One of the hallmark cascade reactions employed is the alkyne carbopalladation/Stille reaction cascade. noaa.govnih.govcolab.ws This palladium-catalyzed process was exploited to construct a triene precursor with the correct geometry for a subsequent electrocyclization. noaa.govnih.govcolab.ws This powerful cascade forges two carbon-carbon bonds in a single step, significantly increasing synthetic efficiency. scribd.com

Another key cascade is the Rhodium-catalyzed C-C/C-H activation cascade. researchgate.netnih.govnih.govnih.govresearchgate.net This reaction has been used to rapidly and enantioselectively construct the polysubstituted tetrahydronaphthalene core of this compound. researchgate.netnih.govnih.govnih.govresearchgate.net The Dong group's divergent synthesis of several diterpenoids, including (+)-seco-pseudopteroxazole, prominently features this transformation. mdpi.comnih.govresearchgate.net This cascade provides an efficient means to access C4-substituted α-tetralones, which are key intermediates in these syntheses. nih.gov

Electrocyclization Reactions

Electrocyclization reactions, particularly 6π-electrocyclizations, have been a cornerstone in the synthesis of the aromatic core of this compound. thieme-connect.comnoaa.govnih.govcolab.ws In the collective synthesis by Li and coworkers, a key triene precursor, formed via a cascade reaction, undergoes a 6π-electrocyclization followed by aromatization to assemble the multisubstituted aromatic core. thieme-connect.comnoaa.govnih.gov This one-pot process is a highly efficient method for constructing the densely functionalized benzene (B151609) ring of the natural product. noaa.govnih.gov

The synthesis of 1-epi-seco-pseudopteroxazole also featured an electrocyclization of a cyclopentadienone, where deantiaromatization was demonstrated as a driving force for the 8π conrotatory electrocyclic ring closure. umsystem.edu

Radical Cyclization Approaches

Radical cyclizations have also found application in the synthesis of related pseudopteroxazoles, demonstrating their utility in forming key ring systems. In the collective synthesis of ileabethoxazole, pseudopteroxazole, and this compound, radical cyclizations were employed to form the five- and six-membered rings of ileabethoxazole and pseudopteroxazole, respectively, from a common intermediate. thieme-connect.comnoaa.govnih.govcolab.ws While not directly used for the final steps to this compound in this specific route, the successful application to its close analogs underscores the potential of radical-based strategies in this chemical space. The use of radical reactions mediated by Ti(III) has also been noted in these synthetic endeavors. colab.ws

Synthesis of this compound Derivatives and Structural Analogs

The unique structural features and promising biological activity of this compound have spurred significant interest in the synthesis of its derivatives and structural analogs. These efforts are largely aimed at exploring structure-activity relationships (SAR), identifying the pharmacophore, and developing compounds with improved potency and selectivity. Research has primarily focused on two main strategies: the semi-synthesis of derivatives from natural products and the total synthesis of analogs through divergent strategies.

A notable approach involves the semi-synthesis of this compound congeners from the more abundant pseudopterosins G-J. beilstein-journals.org This method allows for modifications, particularly at the C-21 position of the oxazole moiety. By introducing different substituents at this position, researchers have been able to probe the impact of these changes on antimicrobial activity. beilstein-journals.org For instance, the synthesis of 21-((1H-imidazol-5-yl)methyl)-pseudopteroxazole (7a) and its regioisomer (7b) was achieved by reacting the pseudopterosin G-J aglycone with histidine in the presence of silver(I) oxide. mdpi.com This particular modification resulted in a compound with potent activity against both replicating and non-replicating persistent forms of Mycobacterium tuberculosis. beilstein-journals.orgmdpi.com

A powerful strategy for generating a diverse range of related natural products, including (+)-seco-pseudopteroxazole, is through divergent total synthesis. mdpi.comresearchgate.netresearchgate.net The Dong group, for example, has developed a rhodium-catalyzed C-C/C-H activation cascade of 3-arylcyclopentanones to rapidly and enantioselectively construct the polysubstituted tetrahydronaphthalene core common to serrulatane and amphilectane diterpenoids. mdpi.comresearchgate.net From a common advanced intermediate, they were able to complete the total syntheses of (+)-seco-pseudopteroxazole, (+)-pseudopteroxazole, and other related compounds. mdpi.comresearchgate.net This approach is highly efficient and enables the generation of a library of structurally diverse molecules for biological evaluation. mdpi.comresearchgate.net

The collective total synthesis of ileabethoxazole, pseudopteroxazole, and this compound has also been achieved, highlighting the synthetic accessibility of these complex molecules. nih.gov These syntheses often rely on key strategic steps such as cascade reactions and electrocyclizations to build the core structure efficiently. nih.gov

The following tables summarize some of the key derivatives and structural analogs of this compound that have been synthesized, along with the synthetic strategies employed.

Table 1: Synthesized Derivatives of this compound and Related Compounds

| Compound Name/Identifier | Structural Modification | Synthetic Strategy | Key Findings | Reference |

| (+)-Seco-pseudopteroxazole | - | Divergent total synthesis from a common α-tetralone intermediate. | Efficient synthesis achieved in 7 steps. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| 21-((1H-imidazol-5-yl)methyl)-pseudopteroxazole (7a) | Imidazole (B134444) group at C-21 of the oxazole. | Semi-synthesis from pseudopterosin G-J aglycone and histidine. | Potent activity against replicating and non-replicating M. tuberculosis. beilstein-journals.orgmdpi.com | beilstein-journals.orgmdpi.com |

| Pseudopteroquinoxalines | Oxazole ring replaced with a pyrazine (B50134) ring. | Semi-synthesis from pseudopterosin G-J aglycone. | Explores the role of the oxazole moiety in biological activity. | beilstein-journals.orgmdpi.com |

| Mono-pentyl ether of pseudopterosin G-J aglycone (8) | Pentyl ether at one of the phenolic hydroxyls. | Alkylation of pseudopterosins followed by hydrolysis. | Serves as a phenolic mimic of homopseudopteroxazole. mdpi.com | mdpi.com |

| Mono-methyl ether of pseudopterosin G-J aglycone (9) | Methyl ether at one of the phenolic hydroxyls. | Alkylation of pseudopterosins followed by hydrolysis. | Used to study the effect of phenolic substitution. mdpi.com | mdpi.com |

Table 2: Divergent Synthesis of Serrulatane and Amphilectane Diterpenoids

| Target Compound | Compound Class | Number of Steps from Common Intermediate | Overall Strategy | Reference |

| (−)-Microthecaline A | Serrulatane | 5 | Rh-catalyzed C-C/C-H activation cascade. | mdpi.comresearchgate.net |

| (−)-Leubethanol | Serrulatane | 6 | Rh-catalyzed C-C/C-H activation cascade. | mdpi.comresearchgate.net |

| (+)-Seco-pseudopteroxazole | Serrulatane | 7 | Rh-catalyzed C-C/C-H activation cascade. | mdpi.comresearchgate.net |

| (+)-Pseudopteroxazole | Amphilectane | 8 | Rh-catalyzed C-C/C-H activation cascade. | mdpi.comresearchgate.net |

| (+)-Pseudopterosin G-J aglycone | Amphilectane | 8 | Rh-catalyzed C-C/C-H activation cascade. | mdpi.comresearchgate.net |

| (−)-Pseudopterosin A-F aglycone | Amphilectane | 8 | Rh-catalyzed C-C/C-H activation cascade. | mdpi.comresearchgate.net |

Biological Activities and Pharmacological Insights Preclinical Focus

Antimycobacterial Activity of Seco-pseudopteroxazole

This compound, a diterpenoid alkaloid isolated from the West Indian gorgonian coral Pseudopterogorgia elisabethae, has been identified as a compound with notable antimycobacterial properties in preclinical evaluations. nih.govacs.orgpsu.ac.th

In vitro screening studies have demonstrated the efficacy of this compound against the H37Rv strain of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. acs.orgscispace.com In these assays, this compound exhibited moderate to strong inhibitory activity. nih.govebi.ac.uk Specifically, at a concentration of 12.5 µg/mL, this compound was found to inhibit the growth of M. tuberculosis H37Rv by 66%. acs.orgpsu.ac.thjbino.commdpi.com This activity was part of a broader investigation into marine natural products as potential sources for new anti-tuberculosis agents. nih.govacs.org For comparison, its structural relative, pseudopteroxazole (B1238132), showed more potent activity in the same assay, with 97% inhibition at the same concentration. acs.orgpsu.ac.thscispace.com

| Compound | Target Organism | Concentration (µg/mL) | Growth Inhibition (%) | Source |

|---|---|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | 12.5 | 66% | acs.orgpsu.ac.thjbino.com |

| Pseudopteroxazole | Mycobacterium tuberculosis H37Rv | 12.5 | 97% | acs.orgpsu.ac.thscispace.com |

| Homopseudopteroxazole | Mycobacterium tuberculosis H37Rv | 12.5 | 88% | scispace.comjbino.com |

While the emergence of drug-resistant strains of M. tuberculosis is a significant global health concern, specific data on the activity of this compound against these strains is not detailed in the available literature. acs.org However, studies on its close structural analog, pseudopteroxazole, have provided some insights. Pseudopteroxazole was tested against six isogenic mono-resistant strains of M. tuberculosis H37Rv and exhibited virtually identical activity against the wild-type and the antibiotic-resistant strains. nih.gov This lack of cross-resistance suggests that pseudopteroxazole may act via a unique mechanism of action, a trait that could be shared by related compounds like this compound. nih.gov

Antimicrobial Activity Against Other Pathogens (Preclinical in vitro studies)

Investigations into the antimicrobial spectrum of pseudopteroxazole and its derivatives have extended to other pathogenic bacteria, primarily focusing on Gram-positive organisms.

Research has highlighted the potential of the pseudopteroxazole scaffold against various Gram-positive bacteria. nih.govnih.gov A derivative of pseudopteroxazole reportedly showed activity against Mycobacterium smegmatis and Mycobacterium diernhoferi, with Minimum Inhibitory Concentration (MIC) values of 4 µg/mL and 2 µg/mL, respectively. mdpi.com The same derivative was also active against clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with IC₅₀ values of 3 µg/mL and 7.5 µg/mL, respectively. mdpi.com Although this compound is structurally related to these compounds, specific MIC or IC₅₀ values for its activity against this panel of Gram-positive bacteria are not explicitly provided in the reviewed sources. nih.govresearchgate.net

Investigational Antiviral Potential (e.g., In Silico Studies for SARS-CoV-2 Proteins)

In the search for novel antiviral agents, particularly in response to the SARS-CoV-2 pandemic, numerous natural products have been evaluated through computational, or in silico, methods. nih.govnih.gov These studies assess the potential of compounds to bind to and inhibit key viral proteins, such as proteases and helicases, which are crucial for viral replication. mdpi.comphcogj.com An in silico investigation screened 165 natural products from the gorgonian genus Antillogorgia for their binding affinity to SARS-CoV-2 proteins nsp13, nsp14, and the nsp16–nsp10 complex. mdpi.com While this study identified promising candidates, including seco-pseudopterosin A and seco-pseudopterosin K, it did not report any specific findings for this compound. mdpi.com

Elucidation of Biological Mechanisms of Action

Understanding the mechanism of action is critical for the development of new antimicrobial agents. While the precise molecular target of this compound has not been fully elucidated, research on the parent compound, pseudopteroxazole, offers significant clues. nih.gov A recent study investigating the mode of action of pseudopteroxazole (Ptx) and pseudopterosin G (PsG) in Bacillus subtilis used a proteomics-based approach. nih.gov The results revealed that both compounds induce a cellular stress response characteristic of agents that target the bacterial cell envelope by interfering with membrane-bound steps of cell wall biosynthesis. nih.gov Further microscopy-based assays confirmed that these compounds compromise the integrity of the bacterial cell wall without disrupting the membrane potential. nih.gov Given the structural similarity, it is plausible that this compound shares this mechanism of targeting cell wall integrity in Gram-positive bacteria, although direct experimental confirmation is pending. nih.gov

Cellular and Molecular Target Identification

The precise molecular targets of this compound and its parent compound, pseudopteroxazole, are the subject of ongoing investigation, with evidence suggesting that their mechanism of action may differ between bacterial species. Studies focusing on the effects of pseudopteroxazole (Ptx) in the Gram-positive bacterium Bacillus subtilis have indicated that the primary target is the bacterial cell envelope. nih.gov Unbiased proteomic analyses revealed that Ptx induces a stress response profile characteristic of agents that interfere with the membrane-bound stages of cell wall biosynthesis. nih.gov Further microscopy-based assays have corroborated these findings, demonstrating that pseudopteroxazole compromises the integrity of the bacterial cell wall. nih.gov Notably, this disruption occurs without affecting the bacterial membrane potential, suggesting a specific interaction with the cell wall synthesis machinery rather than a general disruption of the cell membrane. nih.gov

In contrast, research on Mycobacterium tuberculosis, a bacterium with a significantly different and more complex cell envelope, suggests a different or additional mechanism of action. mdpi.com Some semi-synthetic pseudopteroxazole analogues have shown activity in low-oxygen-recovery assays, a model for non-replicating persistent tuberculosis. mdpi.com As antibiotics that target the cell wall are generally not effective against non-replicating mycobacteria, this finding implies that the target of pseudopteroxazoles in M. tuberculosis may not be the cell wall. mdpi.com Furthermore, pseudopteroxazole demonstrated nearly identical activity against wild-type and several mono-antibiotic resistant strains of M. tuberculosis, including those resistant to inhibitors of cell wall biosynthesis like isoniazid (B1672263) and cycloserine. mdpi.com This lack of cross-resistance suggests a unique mode of action distinct from these established antibiotics. mdpi.com

In silico investigations have also explored the potential for this compound to interact with viral proteins, specifically those of SARS-CoV-2. mdpi.com Molecular docking studies have calculated the binding affinities of this compound for various nonstructural proteins of the virus, such as the nsp16–nsp10 complex, nsp13, and nsp14, though these are computational predictions requiring experimental validation. mdpi.com

Proteomic Responses and Pathway Perturbations (e.g., Interference with Bacterial Cell Envelope/Cell Wall Biosynthesis)

Proteomic studies have been instrumental in elucidating the pathways perturbed by pseudopteroxazoles, particularly in Bacillus subtilis. The exposure of B. subtilis to sublethal concentrations of pseudopteroxazole (Ptx) triggers a distinct proteomic response. nih.gov Through comparative analysis with a library of stress response profiles from various known antibiotics, the changes in protein expression induced by Ptx were found to be characteristic of agents that specifically target the bacterial cell envelope by interfering with the membrane-bound steps of cell wall biosynthesis. nih.gov

The table below summarizes the key findings from preclinical studies on the biological activities of pseudopteroxazole, the parent compound of this compound.

| Organism | Observed Effect | Inferred Target/Pathway | Citation |

| Bacillus subtilis | Induces proteomic stress response characteristic of cell wall synthesis inhibitors. | Bacterial cell envelope; specifically, membrane-bound steps of cell wall biosynthesis. | nih.gov |

| Bacillus subtilis | Compromises cell wall integrity without disrupting membrane potential. | Bacterial cell wall. | nih.gov |

| Mycobacterium tuberculosis | Active against low-oxygen, non-replicating models. | Suggests a target other than the cell wall. | mdpi.com |

| Mycobacterium tuberculosis | No cross-resistance with antibiotics targeting cell wall synthesis (isoniazid, cycloserine), protein synthesis (streptomycin, kanamycin), DNA gyrase (moxifloxacin), or RNA polymerase (rifampin). | Suggests a unique mechanism of action. | mdpi.com |

Structure Activity Relationship Sar Studies for Seco Pseudopteroxazole and Its Scaffolds

Rational Design and Synthesis of Modified Analogs for SAR

The total synthesis of seco-pseudopteroxazole, along with related compounds like pseudopteroxazole (B1238132) and ileabethoxazole, has been successfully accomplished. nih.gov One notable strategy involved a cascade alkyne carbopalladation/Stille reaction to build a key triene precursor, followed by a 6π electrocyclization/aromatization sequence to assemble the fully substituted aromatic core. A final straightforward side-chain elongation delivered the this compound molecule. nih.gov Such synthetic routes are vital as they not only confirm the structure of the natural product but also provide access to advanced common intermediates that can be diversified to create a library of analogs for SAR studies.

Semi-synthetic approaches have also been employed to generate novel congeners. nih.gov These efforts have focused on modifying key positions on the pseudopteroxazole scaffold, which shares the same core as this compound. Modifications include:

Substitution at the C-21 position of the oxazole (B20620) ring. mdpi.com

Alteration of the heterocyclic core , such as inverting the oxygen and nitrogen atoms to create isopseudopteroxazoles or replacing the oxazole ring with a pyrazine (B50134) to yield pseudopteroquinoxalines. mdpi.com

Synthesis of simplified mimics of the terpene portion of the molecule to probe the importance of the complex hydrocarbon chain. nih.gov

Generation of novel C-21 derivatives , such as the attachment of an imidazole-containing moiety to produce 21-((1H-imidazol-5-yl)methyl)-pseudopteroxazole. nih.gov

These synthetic endeavors provide the necessary chemical tools to systematically probe the SAR of this class of compounds. nih.gov

Influence of Key Structural Motifs on Biological Potency and Selectivity

SAR studies, primarily focused on the antitubercular activity against Mycobacterium tuberculosis, have revealed critical insights into the role of various structural features of the this compound and pseudopteroxazole scaffolds.

Initial screening demonstrated that while pseudopteroxazole is a potent inhibitor of M. tuberculosis H37Rv (97% inhibition at 12.5 µg/mL), the naturally occurring this compound shows moderate to strong activity (66% inhibition at the same concentration). nih.govwho.int This suggests that the conformational rigidity imparted by the cyclized terpene ring in pseudopteroxazole may be beneficial for its activity compared to the more flexible open-chain structure of this compound.

Further studies on semi-synthetic analogs of the parent scaffold have elucidated more specific relationships: mdpi.com

The Oxazole Moiety: This feature appears to be a critical component for bioactivity. However, its simple presence is not sufficient. Modifications at the C-21 position have a significant impact. Appending lipophilic groups at this position was found to decrease antimicrobial activity. mdpi.com Conversely, the introduction of a polar, ionizable group, specifically an imidazole (B134444) derivative to create 21-((1H-imidazol-5-yl)methyl)-pseudopteroxazole, resulted in an analog that was more potent than the parent natural product. nih.gov

Heterocycle Isomers: The precise arrangement of heteroatoms in the oxazole ring is not strictly essential. Isopseudopteroxazoles, where the nitrogen and oxygen atoms are inverted, displayed antimicrobial activity similar to that of the corresponding pseudopteroxazole analogs. mdpi.com

The Terpene Side Chain: The complex diterpene chain is a significant contributor to the molecule's activity, likely influencing its lipophilicity and interaction with the bacterial cell envelope.

The table below summarizes the antitubercular activity of this compound and selected related compounds, illustrating the influence of these structural motifs.

| Compound Name | Modification from Pseudopteroxazole | Target | Activity | Citation |

| Pseudopteroxazole | Parent Compound (Cyclized) | M. tuberculosis H37Rv | 97% inhibition @ 12.5 µg/mL | nih.govwho.int |

| This compound | Open-chain (seco) analog | M. tuberculosis H37Rv | 66% inhibition @ 12.5 µg/mL | nih.gov |

| Homopseudopteroxazole | Methyl group on oxazole | M. tuberculosis H37Rv | 88% inhibition @ 12.5 µg/mL | jbino.com |

| 21-((1H-imidazol-5-yl)methyl)-pseudopteroxazole | Imidazole group at C-21 | M. tuberculosis H37Rv | More potent than pseudopteroxazole | nih.gov |

| C-21 Lipophilic Analogs | Lipophilic groups at C-21 | Model Mycobacteria | Decreased activity | mdpi.com |

These findings highlight that while the core scaffold is necessary, potency and selectivity can be fine-tuned through specific substitutions, particularly on the heterocyclic ring. nih.govmdpi.com

Pharmacophore Elucidation Efforts

A pharmacophore is an abstract description of the molecular features necessary for a drug's biological activity. For the pseudopteroxazole class, the precise pharmacophore remains unknown, and its elucidation is a key objective of ongoing research. mdpi.com The SAR studies described above represent the foundational experimental work required to develop a pharmacophore model.

Progress toward this goal has been made through both synthetic and computational approaches. The synthesis and evaluation of simplified analogs of seco-pseudopterosins, which share the same open-chain diterpene skeleton as this compound, have been described as a step toward determining a pharmacophore for this class of molecules.

Furthermore, in-silico molecular docking studies have been performed to investigate the potential binding interactions of this compound. researchgate.net In one such study, this compound was docked against peptide deformylase from Helicobacter pylori. The study found that the compound was able to bind and interact significantly within the enzyme's active site, suggesting a potential mechanism of action and identifying key interacting residues. researchgate.net While the target organism differs from M. tuberculosis, these computational models provide valuable hypotheses about how the molecule orients itself within a binding pocket. Such studies are the first steps in building a ligand-based pharmacophore model, which can then be used for virtual screening to identify new compounds with similar activity or to guide the design of next-generation analogs. researchgate.net

Preclinical Drug Discovery and Development Perspectives

Seco-pseudopteroxazole as a Lead Compound for Therapeutic Development

This compound is a naturally occurring diterpenoid alkaloid that has been identified as a promising lead compound in the search for new therapeutic agents. ebi.ac.uk Isolated from the West Indian gorgonian coral Pseudopterogorgia elisabethae, this marine natural product has garnered scientific interest primarily for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govjddtonline.infowho.intmdpi.com

The identification of this compound as a lead compound is rooted in screening programs designed to discover novel antimycobacterial agents from marine sources. ebi.ac.uk Initial biological evaluation revealed that this compound exhibits moderate to strong inhibitory activity against the virulent H37Rv strain of M. tuberculosis. ebi.ac.uk Specifically, at a concentration of 12.5 µg/mL, it was found to inhibit 66% of mycobacterial growth. jddtonline.infomdpi.com This level of bioactivity established the molecule as a valid starting point for a drug discovery program.

Structurally, this compound is characterized by a complex diterpene framework fused to an uncommon benzoxazole (B165842) moiety. ebi.ac.ukjddtonline.info This benzoxazole functional group is considered a key pharmacophore, contributing significantly to its antimycobacterial properties. jddtonline.infoderpharmachemica.com The unique scaffold of this compound, distinct from many existing antitubercular drugs, suggests a potential for a novel mechanism of action, which is highly desirable in combating drug-resistant strains of tuberculosis. researchgate.net The goal of developing therapies based on this natural product is to contribute to the pipeline of chemotherapeutics for tuberculosis. grantome.com

Strategies for Preclinical Optimization and Evaluation

The preclinical development of this compound focuses on optimizing its molecular structure to enhance its therapeutic potential. A primary strategy in this endeavor is the total synthesis of the natural product and its analogues. grantome.comnih.gov Researchers have successfully accomplished the total synthesis of this compound, a critical step that allows for the production of the compound in the laboratory, overcoming the limitations of natural sourcing and enabling the creation of derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov

Synthetic efforts have employed sophisticated chemical strategies, including cascade reactions and electrocyclization, to construct the complex, fully substituted aromatic core of the molecule. nih.govthieme-connect.com These synthetic routes provide access to advanced common intermediates that can be elaborated into this compound and its related compounds, such as pseudopteroxazole (B1238132). nih.govnih.gov

Medicinal chemistry efforts have been initiated to explore the SAR of the pseudopteroxazole scaffold. mdpi.com This involves the semi-synthesis of congeners from more abundant, structurally related natural products like pseudopterosins. mdpi.comnih.gov These studies serve to identify which parts of the molecule are essential for its biological activity. For instance, preliminary research has shown that substitutions at the C-21 position of the oxazole (B20620) ring can lead to congeners with reduced activity against M. tuberculosis, indicating the importance of this region of the scaffold. mdpi.com However, certain semi-synthetic analogues have demonstrated activity comparable to the parent compound. mdpi.com

The evaluation of these optimized compounds involves a series of in vitro assays to determine their potency and spectrum of activity. Key assays include the microplate Alamar blue assay (MABA) to determine the minimum inhibitory concentration (MIC) against replicating M. tuberculosis. mdpi.com Further evaluation has explored the activity of related compounds against non-replicating persistent forms of tuberculosis and against strains resistant to clinically used antibiotics. mdpi.com For example, the parent compound, pseudopteroxazole, has shown activity against isogenic mono-resistant M. tuberculosis H37Rv strains. mdpi.comnih.gov

| Compound/Derivative | Target Organism/Cell Line | Finding | Source |

| This compound | Mycobacterium tuberculosis H37Rv | 66% growth inhibition at 12.5 µg/mL | jddtonline.infomdpi.com |

| Pseudopteroxazole | Mycobacterium tuberculosis H37Rv | 97% growth inhibition at 12.5 µg/mL | jddtonline.infomdpi.com |

| 21-((1H-imidazol-5-yl)methyl)-pseudopteroxazole | Mycobacterium tuberculosis H37Rv | More potent than pseudopteroxazole; equipotent against replicating and non-replicating forms | mdpi.com |

| Pseudopteroxazole | Six isogenic mono-resistant M. tuberculosis H37Rv strains | Exhibited activity, suggesting potential to overcome some forms of drug resistance | mdpi.comnih.gov |

Future Research Directions in Drug Lead Identification and Optimization for this compound

Future research on this compound is centered on advancing it from a promising natural product lead to a viable preclinical candidate. A significant hurdle in its development is that, despite its interesting antitubercular properties, the benzoxazole class of compounds has not yet progressed to a formal hit-to-lead optimization stage in tuberculosis drug research. researchgate.net

A primary future direction is the comprehensive elucidation of the compound's mechanism of action. mdpi.com Understanding how this compound and its analogues inhibit mycobacterial growth at a molecular level is crucial for rational drug design and for identifying potential molecular targets. mdpi.comchemistryjournal.net This knowledge will guide the synthesis of new derivatives with improved potency and selectivity. mdpi.com

Continued and expanded SAR studies are essential. mdpi.com While initial work has focused on the oxazole moiety, future efforts will need to investigate the effect of modifying other regions of the diterpene scaffold on biological activity. mdpi.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict how structural modifications will affect the compound's interaction with its biological target, thereby streamlining the optimization process. chemistryjournal.netdanaher.com

The development of more efficient and scalable synthetic methodologies remains a key objective. grantome.comthieme-connect.com Improving synthetic routes will facilitate access to a wider diversity of analogues for biological testing and will be critical for producing larger quantities of a potential drug candidate for advanced preclinical evaluation. grantome.com This includes the development of stereoselective reactions to control the complex stereochemistry of the molecule. grantome.com Ultimately, the goal is to leverage the unique scaffold of this compound to develop a new class of antitubercular agents that can address the challenge of multidrug-resistant tuberculosis. researchgate.netgrantome.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for the synthesis of Seco-pseudopteroxazole, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cycloaddition or oxidation-reduction sequences. Key steps include:

- Reaction optimization : Varying solvents (e.g., dichloromethane vs. methanol) and catalysts (e.g., Lewis acids) to maximize yield .

- Purity validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

- Reproducibility : Document all parameters (temperature, stoichiometry) in supplementary materials to enable replication .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry by analyzing diffraction data (e.g., CCDC deposition numbers). Refinement software like SHELX validates bond angles and torsional strain .

- Contradictory NMR signals : Use 2D experiments (COSY, NOESY) to distinguish diastereomers or conformational isomers. Compare coupling constants (J-values) with computational models (e.g., DFT) .

Q. What frameworks (e.g., PICO, PECO) are suitable for formulating research questions about this compound’s bioactivity?

- Methodological Answer :

- PICO(T) : Define Population (e.g., cancer cell lines), Intervention (dose-dependent this compound exposure), Comparison (positive controls like cisplatin), Outcome (IC₅₀ values), and Time (48-hour assays) .

- SPIDER : For qualitative studies, specify Sample (in vitro models), Phenomenon of Interest (apoptosis pathways), Design (RNA-seq), Evaluation (gene expression fold changes), and Research type (mechanistic) .

Advanced Research Questions

Q. How to address contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from ≥5 independent studies (e.g., IC₅₀ ranges) and assess heterogeneity via I² statistics. Use funnel plots to detect publication bias .

- Experimental variables : Compare cell lines (e.g., HeLa vs. MCF-7), assay conditions (hypoxic vs. normoxic), and compound stability (e.g., degradation in DMSO over time) .

- Statistical reconciliation : Apply ANOVA with post-hoc Tukey tests to identify significant outliers .

Q. What strategies optimize in vivo efficacy studies of this compound while minimizing toxicity?

- Methodological Answer :

- Dose escalation : Use a modified Fibonacci sequence in murine models, monitoring body weight loss and serum ALT/AST levels as toxicity markers .

- Pharmacokinetics : Conduct LC-MS/MS to measure plasma half-life and biodistribution. Compare AUC (area under the curve) for intravenous vs. oral administration .

- Control groups : Include vehicle-only and toxicity benchmarks (e.g., doxorubicin) to isolate compound-specific effects .

Q. How can computational modeling predict this compound’s interaction with biological targets, and what validation is required?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to proposed targets (e.g., topoisomerase II). Validate with mutagenesis studies (e.g., alanine scanning) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Compare RMSD (root-mean-square deviation) plots with crystallographic data .

- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding affinity (KD values) .

Data Management and Reproducibility

Q. What are best practices for documenting and sharing this compound research data?

- Methodological Answer :

- FAIR principles : Ensure data are Findable (DOIs via Zenodo), Accessible (CC-BY licenses), Interoperable (SMILES strings for structures), and Reusable (raw NMR spectra in JCAMP-DX format) .

- Supplementary materials : Include synthetic procedures, spectral data, and statistical scripts (R/Python) in institutional repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.